molecular formula C33H53ClN6O8 B12394737 TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride)

TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride)

Cat. No.: B12394737
M. Wt: 697.3 g/mol
InChI Key: GFYIVCQFXWXXCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) involves the combination of TLR7/8 agonist 4 and hydroxy-PEG6-acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Specific details on the reaction conditions and steps are often proprietary and may require access to specialized chemical synthesis protocols.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

Molecular Formula

C33H53ClN6O8

Molecular Weight

697.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C33H52N6O8.ClH/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41;/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41);1H

InChI Key

GFYIVCQFXWXXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl

Origin of Product

United States

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